2-{[4-(4-Fluorophenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Overview
Description
2-{[4-(4-Fluorophenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound that features a cyclohexane ring, a thienyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Fluorophenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Thienyl Group: The thienyl group can be synthesized through the reaction of a suitable thiophene precursor with appropriate reagents under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, where a fluorine atom is added to a phenyl ring.
Coupling Reactions: The thienyl and fluorophenyl groups are then coupled to form the intermediate compound.
Cyclohexane Ring Formation: The cyclohexane ring is introduced through a cyclization reaction.
Final Coupling and Carboxylation: The final step involves coupling the intermediate with a carboxylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may serve as a probe to study the interactions between small molecules and biological macromolecules. Its fluorophenyl group can be used for imaging studies due to its potential fluorescence properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. The presence of the fluorophenyl group suggests that it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[4-(4-Fluorophenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thienyl group could form hydrogen bonds or π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({[4-(4-chlorophenyl)-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid
- 2-({[4-(4-bromophenyl)-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid
- 2-({[4-(4-methylphenyl)-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid
Uniqueness
The uniqueness of 2-{[4-(4-Fluorophenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid lies in its fluorophenyl group. The presence of the fluorine atom can significantly alter the compound’s reactivity, stability, and interaction with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-3-propoxycarbonylthiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FNO5S/c1-2-11-29-22(28)18-17(13-7-9-14(23)10-8-13)12-30-20(18)24-19(25)15-5-3-4-6-16(15)21(26)27/h7-10,12,15-16H,2-6,11H2,1H3,(H,24,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFLIWGNGCIQOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3CCCCC3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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